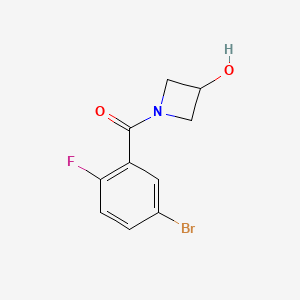

1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol

Description

1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group at the 3-position and a 5-bromo-2-fluorobenzoyl moiety at the 1-position. This structure combines electron-withdrawing substituents (bromo, fluoro) with a strained four-membered azetidine ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRPNJMHKQGXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination and Fluorination: The starting material, a benzoyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the benzoyl ring.

Azetidine Ring Formation: The functionalized benzoyl compound is then subjected to cyclization reactions to form the azetidine ring. This step often involves the use of reagents such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzoyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group on the azetidine ring can undergo oxidation to form ketones or reduction to form amines.

Ring-Opening Reactions: The strained azetidine ring can be opened under acidic or basic conditions to form linear amine derivatives.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted benzoyl derivatives, ketones, and amines.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates targeting various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table summarizes key structural and molecular differences between 1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol and related compounds:

Key Observations:

Substituent Effects: The 5-bromo-2-fluorobenzoyl group in the target compound introduces steric bulk and electronic effects distinct from the 3-bromophenylmethyl group in or the difluorobenzo[d]thiazolyl group in . These differences influence solubility, metabolic stability, and binding affinity in biological systems. The fluorine atom in the target compound may enhance membrane permeability compared to non-fluorinated analogs .

Synthetic Accessibility :

- and highlight the use of azetidin-3-ol derivatives in multi-step syntheses. For example, the synthesis of 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol (29% yield) and 5-[3-(tert-butyl-dimethyl-silanyloxy)-azetidin-1-yl]-2-nitro-pyridine (73% yield) suggests that azetidine hydroxyl protection (e.g., silylation) improves reaction efficiency. Similar strategies may apply to the target compound.

- The presence of bromo and fluoro substituents in the benzoyl group may necessitate careful optimization of reaction conditions (e.g., temperature, catalysts) to avoid dehalogenation or side reactions .

Functional and Pharmacological Implications

- 1-[(3-Bromophenyl)methyl]azetidin-3-ol : This analog lacks the benzoyl group but shares a brominated aromatic system. Its smaller size may enhance blood-brain barrier penetration, making it suitable for neurological targets.

Biological Activity

1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

This compound is characterized by the following structural formula:

Molecular Weight

- Molecular Weight : 273.10 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with azetidin-3-ol under basic conditions. The reaction can be optimized using various solvents and temperatures to increase yield and purity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the nanomolar range against MCF-7 human breast cancer cells, with mechanisms involving apoptosis induction and inhibition of tubulin polymerization .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.075 | Apoptosis induction |

| Compound B | Hs578T | 0.033 | Tubulin inhibition |

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest moderate activity, with minimal inhibitory concentrations (MIC) varying based on the bacterial strain tested.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Microtubule Dynamics : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.

- Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

- In Vitro Studies : A study conducted on MCF-7 cells demonstrated that treatment with structurally related azetidinones resulted in significant cell death through apoptosis, with a marked decrease in Bcl2 expression and an increase in Bax expression .

- Animal Models : In vivo studies using mouse models showed that compounds similar to this compound exhibited promising pharmacokinetic profiles, including good bioavailability and tissue distribution, which are critical for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.